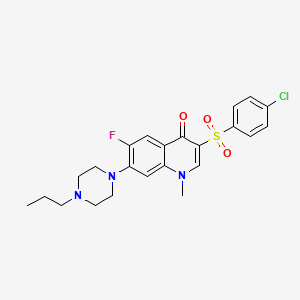

3-(4-chlorobenzenesulfonyl)-6-fluoro-1-methyl-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one

Description

The compound 3-(4-chlorobenzenesulfonyl)-6-fluoro-1-methyl-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one is a fluoroquinolinone derivative featuring a structurally complex framework. Its core quinolin-4-one scaffold is substituted at position 1 with a methyl group, position 3 with a 4-chlorobenzenesulfonyl moiety, position 6 with fluorine, and position 7 with a 4-propylpiperazinyl group. The 4-chlorobenzenesulfonyl group enhances electron-withdrawing effects, while the propylpiperazine side chain may contribute to improved pharmacokinetic profiles compared to simpler amines .

Properties

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-6-fluoro-1-methyl-7-(4-propylpiperazin-1-yl)quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClFN3O3S/c1-3-8-27-9-11-28(12-10-27)21-14-20-18(13-19(21)25)23(29)22(15-26(20)2)32(30,31)17-6-4-16(24)5-7-17/h4-7,13-15H,3,8-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDALKIXGZBKWCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=C(C=C4)Cl)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClFN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfonyl)-6-fluoro-1-methyl-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the quinoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the sulfonyl group: The sulfonylation reaction is carried out using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

Piperazine ring formation: The piperazine ring is introduced through nucleophilic substitution reactions using appropriate piperazine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzenesulfonyl)-6-fluoro-1-methyl-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophilic substitution using sodium azide in DMF.

Major Products Formed

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of azido-quinoline derivatives.

Scientific Research Applications

3-(4-chlorobenzenesulfonyl)-6-fluoro-1-methyl-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.

Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.

Chemical Biology: It is used as a probe to study biological pathways and mechanisms.

Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-6-fluoro-1-methyl-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and DNA. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with receptors to modulate signal transduction pathways.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Substituent Variations at Position 3 (Sulfonyl Groups)

The 4-chlorobenzenesulfonyl group at position 3 distinguishes the target compound from analogs like 3-(3-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-(4-methylbenzyl)quinolin-4(1H)-one (). The latter features a meta-chlorophenylsulfonyl substituent, which may alter electronic distribution and steric interactions compared to the para-substituted derivative in the target compound. The para orientation in the target compound could enhance resonance stabilization and binding affinity in hydrophobic environments .

Substituent Variations at Position 7 (Piperazine Derivatives)

The 4-propylpiperazinyl group at position 7 contrasts with other piperazine-based substituents in related compounds:

- 7-(4-[4-(Substituted benzoyl or benzenesulfonyl)piperazino]carbopiperazino) derivatives () feature bulkier aromatic acyl/sulfonyl groups, which may hinder membrane permeability compared to the target compound’s propyl chain .

Core Modifications (Quinolinone vs. Carboxylic Acid Derivatives)

The target compound retains the quinolin-4-one core, whereas analogs like 1-cyclopropyl-6-fluoro-4-oxo-7-(4-[4-(substituted benzoyl)piperazino])-1,4-dihydro-3-quinolinecarboxylic acids (-6) incorporate carboxylic acid groups at position 3.

Table 1: Structural Comparison of Quinolinone Derivatives

Implications of Structural Differences on Physicochemical Properties

Biological Activity

3-(4-chlorobenzenesulfonyl)-6-fluoro-1-methyl-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound's unique structure, characterized by a quinoline core with various substituents, suggests diverse mechanisms of action and therapeutic applications.

Chemical Structure and Properties

The chemical formula of the compound is with a molecular weight of approximately 435.98 g/mol. Its structure includes:

- A chlorobenzenesulfonyl group,

- A fluoro substituent,

- A methyl group,

- A propylpiperazine moiety.

These functional groups contribute to its solubility, stability, and interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes such as DNA replication and protein synthesis. This inhibition can lead to reduced proliferation of cancer cells.

- Cell Membrane Interaction : It can disrupt cell membranes, increasing permeability and potentially leading to cell lysis.

- Apoptosis Induction : The compound may activate specific signaling pathways that induce apoptosis in cancer cells, making it a candidate for anticancer therapies.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

Antiviral Activity

Studies have suggested potential antiviral properties against various viruses, including those responsible for respiratory infections. The compound may inhibit viral replication by targeting viral enzymes or cellular receptors essential for viral entry.

Anticancer Activity

Several studies have highlighted the anticancer potential of quinoline derivatives. For instance:

- In vitro studies have demonstrated that similar compounds can induce apoptosis in various cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 (breast cancer) | 15 | Apoptosis induction | |

| HeLa (cervical cancer) | 10 | Cell cycle arrest | |

| A549 (lung cancer) | 12 | Inhibition of proliferation |

Case Studies

- Study on Anticancer Effects : A recent study evaluated the effects of similar quinoline derivatives on human breast cancer cells (MCF-7). The results indicated an IC50 value of 15 µM, suggesting effective inhibition of cell growth through apoptosis induction.

- Antimicrobial Efficacy : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli, showing significant antibacterial activity with minimum inhibitory concentrations (MICs) below 10 µg/mL.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.